molecular formula C7H12ClNO B14032408 6-Aminospiro[3.3]heptan-2-one hydrochloride

6-Aminospiro[3.3]heptan-2-one hydrochloride

Cat. No.: B14032408
M. Wt: 161.63 g/mol
InChI Key: BOZYRNKIOGVAIL-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptan-2-one hydrochloride is a spirocyclic compound with the molecular formula C7H12ClNO. It is characterized by a unique spiro structure, which consists of two rings sharing a single atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptan-2-one hydrochloride typically involves the reaction of a spirocyclic ketone with an amine under acidic conditions. One common method includes the reaction of spiro[3.3]heptan-2-one with ammonia or an amine in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Aminospiro[3.3]heptan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The spirocyclic structure provides unique steric properties that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Aminospiro[3.3]heptane-2-carboxylic acid
  • 2-Methyl spiro[3.3]heptane-2-carboxylate-6-carboxylic acid
  • 6-Oxospiro[3.3]heptane-2-carboxylic acid

Uniqueness

6-Aminospiro[3.3]heptan-2-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both amino and ketone functional groups.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

6-aminospiro[3.3]heptan-2-one;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c8-5-1-7(2-5)3-6(9)4-7;/h5H,1-4,8H2;1H

InChI Key

BOZYRNKIOGVAIL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)N.Cl

Origin of Product

United States

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